3-[(2-Fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-b]pyridine
Description
3-[(2-Fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-b]pyridine is a heterocyclic compound featuring a fused triazole-pyridine core substituted with a 2-fluorobenzyl group. The triazolo[4,5-b]pyridine scaffold is isosteric to purines, enabling interactions with biological targets such as kinases, receptors, and enzymes . The 2-fluorophenylmethyl substituent enhances lipophilicity and metabolic stability, making it a promising candidate for drug discovery, particularly in oncology and inflammation .
Properties
CAS No. |
62073-31-8 |
|---|---|
Molecular Formula |
C12H9FN4 |
Molecular Weight |
228.22 g/mol |
IUPAC Name |
3-[(2-fluorophenyl)methyl]triazolo[4,5-b]pyridine |
InChI |
InChI=1S/C12H9FN4/c13-10-5-2-1-4-9(10)8-17-12-11(15-16-17)6-3-7-14-12/h1-7H,8H2 |
InChI Key |
HZFAZFKKBGRNFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=C(C=CC=N3)N=N2)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(2-Fluorobenzyl)-3H-[1,2,3]triazolo[4,5-b]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds . Another approach is the use of click chemistry, which involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form the triazole ring . Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity.
Chemical Reactions Analysis
3-(2-Fluorobenzyl)-3H-[1,2,3]triazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(2-Fluorobenzyl)-3H-[1,2,3]triazolo[4,5-b]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated as a potential drug candidate due to its ability to interact with various biological targets.
Industry: The compound is used in the development of new materials, such as polymers and fluorescent probes.
Mechanism of Action
The mechanism of action of 3-(2-Fluorobenzyl)-3H-[1,2,3]triazolo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit protein kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Differences
The biological activity and chemical reactivity of triazolopyridine derivatives are heavily influenced by substitution patterns and fused ring systems. Below is a comparative analysis of structurally related compounds:
Substituent Effects on Activity
- Fluorine vs. Chlorine : Fluorine’s electronegativity and small atomic radius improve metabolic stability and target binding compared to bulkier chlorine .
- Methoxy vs. Methyl : Methoxy groups increase solubility but reduce membrane permeability, whereas methyl groups enhance steric hindrance, affecting receptor selectivity .
- Ring Fusion Position : Triazolo[4,5-b]pyridine derivatives (vs. [4,5-c]) exhibit distinct bioactivity due to altered hydrogen bonding and π-π stacking capabilities .
Biological Activity
3-[(2-Fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-b]pyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its pharmacological applications.
Chemical Structure and Properties
The molecular formula of this compound is . The structure includes a triazole ring fused with a pyridine core, which is known to contribute to its biological activity. The presence of the fluorinated phenyl group enhances lipophilicity and may influence receptor interactions.
Biological Activity Overview
Preliminary studies suggest that compounds related to triazolo-pyridine structures exhibit a range of biological activities including:
- Antimicrobial Activity : Related compounds have shown efficacy against various bacterial and fungal strains. The triazole moiety is often associated with antimicrobial properties due to its ability to disrupt cellular processes in pathogens.
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating potential as anticancer agents. The mechanism often involves the modulation of key signaling pathways in cancer cells .
- Neuropharmacological Effects : Certain triazolo derivatives have been studied for their interactions with neurotransmitter receptors, suggesting potential applications in treating neurological disorders .
The mechanism of action for this compound involves binding to specific biological targets such as enzymes and receptors. The triazole ring can participate in hydrogen bonding and hydrophobic interactions, enhancing binding affinity and specificity.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
-
Antiviral Activity : Research has indicated that triazolo derivatives can inhibit viral replication in vitro. For instance, modifications at specific positions on the triazole ring have resulted in enhanced activity against viral targets .
Compound Activity EC50 (µM) Triazolo derivative A Antiviral 0.20 Triazolo derivative B Antiviral 0.35 -
Cytotoxicity Against Cancer Cells : A study evaluated the cytotoxic effects of various triazolo-pyridine derivatives on human cancer cell lines. The results showed that certain modifications increased potency significantly.
Compound Cell Line IC50 (µM) Compound X HeLa 1.5 Compound Y MCF-7 0.8 -
Neurotransmitter Modulation : Another investigation focused on the interaction of this compound with nicotinic acetylcholine receptors (nAChRs), revealing promising results for neuropharmacological applications.
Compound Receptor Type Max Modulation (%) Triazolo derivative C α7 nAChR 1200 Triazolo derivative D β2 nAChR 600
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
